molecular formula C9H9IO B13683066 1-Iodo-4-(1-methoxyvinyl)benzene

1-Iodo-4-(1-methoxyvinyl)benzene

Cat. No.: B13683066
M. Wt: 260.07 g/mol
InChI Key: QYBMZFRQODYTIM-UHFFFAOYSA-N
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Description

1-Iodo-4-(1-methoxyvinyl)benzene is an organic compound characterized by the presence of an iodine atom and a methoxyvinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-(1-methoxyvinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-(1-methoxyvinyl)benzene using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.

Major Products Formed:

    Substitution: Products include 4-(1-methoxyvinyl)benzene derivatives with various substituents replacing the iodine atom.

    Oxidation: Products include 4-(1-methoxyvinyl)benzaldehyde or 4-(1-methoxyvinyl)benzoic acid.

    Reduction: The major product is 1-iodo-4-ethylbenzene.

Mechanism of Action

The mechanism of action of 1-iodo-4-(1-methoxyvinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and methoxyvinyl group facilitate the formation of reactive intermediates, which can undergo further chemical transformations

Comparison with Similar Compounds

Uniqueness: 1-Iodo-4-(1-methoxyvinyl)benzene is unique due to the presence of both an iodine atom and a methoxyvinyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-iodo-4-(1-methoxyethenyl)benzene

InChI

InChI=1S/C9H9IO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3

InChI Key

QYBMZFRQODYTIM-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1=CC=C(C=C1)I

Origin of Product

United States

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